

# Ponicidin and Lenvatinib: A Synergistic Combination Overcoming Lenvatinib Resistance in Hepatocellular Carcinoma

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A detailed guide for researchers on the synergistic anti-tumor effects of **Ponicidin** and Lenvatinib in Hepatocellular Carcinoma (HCC), focusing on the underlying molecular mechanisms and supporting experimental data.

This guide provides a comprehensive overview of the synergistic effects of **Ponicidin**, a natural compound, and Lenvatinib, a multi-kinase inhibitor, in the context of Lenvatinib-resistant Hepatocellular Carcinoma (HCC). By elucidating the molecular pathways involved and presenting key experimental findings, this document serves as a valuable resource for researchers and drug development professionals exploring novel combination therapies for HCC.

## Synergistic Inhibition of HCC Cell Proliferation and Tumor Growth

Recent studies have demonstrated that the combination of **Ponicidin** and Lenvatinib exhibits a significant synergistic effect in inhibiting the growth of Lenvatinib-resistant HCC cells, both in vitro and in vivo.[1] This synergy is attributed to **Ponicidin**'s ability to induce ferroptosis, a form of iron-dependent programmed cell death, thereby resensitizing resistant cancer cells to Lenvatinib.[1]

#### **In Vitro Synergistic Effects**



The combination of **Ponicidin** and Lenvatinib has been shown to significantly inhibit the proliferation, clonogenicity, migration, and invasion of Lenvatinib-resistant HCC cells.[1]

Table 1: In Vitro Proliferation of Lenvatinib-Resistant HCC Cells Treated with **Ponicidin** and Lenvatinib

Cell Line	Treatment	Concentration	Inhibition of Proliferation
Huh7-LR	Lenvatinib	5 μΜ	No significant inhibition
Ponicidin	15 μΜ	Significant inhibition	
Combination	5 μM Lenvatinib + 15 μM Ponicidin	Significantly greater inhibition than single agents	
HCC-LM3-LR	Lenvatinib	5 μΜ	No significant inhibition
Ponicidin	15 μΜ	Significant inhibition	
Combination	5 μM Lenvatinib + 15 μM Ponicidin	Significantly greater inhibition than single agents	

Data summarized from studies on Lenvatinib-resistant Huh7 (Huh7-LR) and HCC-LM3 (HCC-LM3-LR) cells.[2]

#### **In Vivo Synergistic Effects**

In xenograft models using Lenvatinib-resistant HCC cells, the combination of **Ponicidin** and Lenvatinib resulted in a significant delay in tumor growth compared to either treatment alone.[1] [2]

Table 2: In Vivo Tumor Growth in Lenvatinib-Resistant HCC Xenograft Model



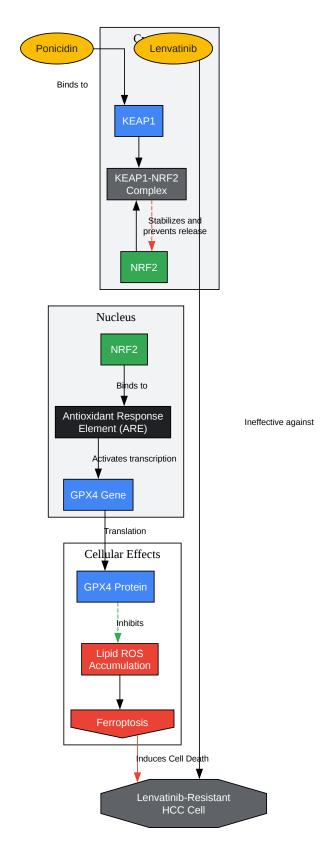
Treatment Group	Dosage	Mean Tumor Volume
Control (DMSO)	-	Baseline
Lenvatinib	10 mg/kg	Moderate inhibition
Ponicidin	10 mg/kg	Significant inhibition
Ponicidin	20 mg/kg	Significant inhibition
Lenvatinib + Ponicidin	10 mg/kg + 10 mg/kg	Synergistic and significant tumor growth delay
Lenvatinib + Ponicidin	10 mg/kg + 20 mg/kg	Synergistic and significant tumor growth delay

Data from a Huh7-LR cell-derived xenograft model in nude mice.[2]

# Mechanism of Synergy: Induction of Ferroptosis via the KEAP1/NRF2 Pathway

The synergistic effect of **Ponicidin** and Lenvatinib is primarily mediated through the induction of ferroptosis.[1] Mechanistic studies have revealed that **Ponicidin** targets and binds to Kelchlike ECH-associated protein 1 (KEAP1).[1][2] This interaction stabilizes the KEAP1/NRF2 complex, preventing the nuclear translocation and activation of Nuclear factor erythroid 2-related factor 2 (NRF2).[1] NRF2 is a key regulator of the antioxidant response, and its inhibition leads to a decrease in the expression of downstream targets like GPX4, a crucial enzyme for preventing lipid peroxidation.[1] The resulting accumulation of lipid reactive oxygen species (ROS) triggers ferroptosis, a cell death pathway to which Lenvatinib-resistant cells are particularly susceptible.[1][2]





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Ponicidin and Lenvatinib Synergistic Mechanism



### **Experimental Protocols**

Detailed methodologies for the key experiments that form the basis of the findings presented in this guide are outlined below.

### Cell Culture and Establishment of Lenvatinib-Resistant Cell Lines

- Cell Lines: Human HCC cell lines Huh7 and HCC-LM3 were used.[1]
- Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[2]
- Establishment of Resistant Lines: Lenvatinib-resistant cell lines (Huh7-LR and HCC-LM3-LR)
  were established by exposing the parental cells to gradually increasing concentrations of
  Lenvatinib over a period of 6 months.[2] Resistance was confirmed by comparing the IC50
  values with the parental cell lines.

#### **Cell Proliferation Assay (CCK-8)**

- Seeding: Cells were seeded in 96-well plates at a density of 2,000 cells per well.
- Treatment: After 24 hours, cells were treated with various concentrations of **Ponicidin**,
   Lenvatinib, or their combination.[2]
- Measurement: At 24, 48, and 72 hours post-treatment, 10 μL of CCK-8 solution was added to each well, and the plates were incubated for 1 hour. The absorbance at 450 nm was measured using a microplate reader.[2]

### **Transwell Invasion Assay**

- Chamber Preparation: Transwell chambers with Matrigel-coated membranes were used.[2]
- Cell Seeding: Cells suspended in serum-free medium were seeded into the upper chamber.
   [2]



- Chemoattractant: The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.[2]
- Incubation and Staining: After incubation, non-invading cells on the upper surface of the membrane were removed. Invading cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.[2]

#### **Xenograft Tumor Model**

- Animal Model: Male BALB/c nude mice (4-6 weeks old) were used.[2]
- Cell Implantation: Huh7-LR cells were subcutaneously injected into the flank of each mouse. [2]
- Treatment: When tumors reached a volume of approximately 100 mm<sup>3</sup>, mice were randomized into different treatment groups and treated with vehicle control, Lenvatinib, **Ponicidin**, or the combination via intragastric administration daily for 28 days.[2]
- Tumor Measurement: Tumor volume was measured every 3-4 days using a caliper and calculated using the formula: (length × width²) / 2.[2]

#### Conclusion

The combination of **Ponicidin** and Lenvatinib presents a promising therapeutic strategy to overcome acquired resistance to Lenvatinib in HCC. The synergistic anti-tumor effect is driven by **Ponicidin**'s ability to induce ferroptosis through the modulation of the KEAP1/NRF2 signaling pathway. The experimental data robustly support the potential of this combination therapy, warranting further investigation and clinical evaluation. This guide provides a foundational understanding for researchers aiming to build upon these findings and develop more effective treatments for advanced HCC.

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#### References

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